5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine
Description
Properties
Molecular Formula |
C13H9BrN2S |
|---|---|
Molecular Weight |
305.19 g/mol |
IUPAC Name |
5-bromo-3-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2S/c14-9-6-11-12(8-16-13(11)15-7-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
OIQFOJOLDCDHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
Preparation Methods
Method 1: Suzuki Coupling Reaction
-
- 5-bromo-7-azaindole
- Phenylboronic acid
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
- Potassium carbonate
- Solvent: Dioxane/water mixture
-
- A mixture of 5-bromo-7-azaindole (5.0 g), phenylboronic acid (3.70 g), and potassium carbonate (10.5 g) is prepared in a dioxane/water solvent system.
- The reaction is heated to approximately 80 °C under nitrogen atmosphere for a duration of 1 to 16 hours.
- Post-reaction, the mixture is cooled and acidified with hydrochloric acid, followed by extraction with ethyl acetate.
Yield : The method can yield significant amounts of the desired product depending on reaction conditions and purification methods employed.
Method 2: Bromination Reaction
-
- Intermediate from Suzuki coupling
- Bromine or N-bromosuccinimide (NBS)
-
- The intermediate is treated with bromine in chloroform or NBS in dichloromethane at temperatures ranging from 0 °C to room temperature for about 10 to 60 minutes.
Outcome : This step introduces the bromine at the desired position on the pyrrole ring, essential for further functionalization.
Method 3: Tosylation Reaction
-
- Resulting compound from bromination
- Tosyl chloride
-
- The brominated compound is reacted with tosyl chloride in the presence of a base such as sodium hydroxide in dichloromethane.
Yield : This step enhances the reactivity of the compound for further transformations.
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid | Dioxane/water, heat at ~80 °C | Variable (up to ~80%) |
| Bromination | Intermediate from Suzuki coupling | Chloroform or dichloromethane | High |
| Tosylation | Brominated compound, tosyl chloride | Dichloromethane with base | High |
Recent studies have explored modifications to these methods to improve yields and reduce reaction times:
- The use of microwave-assisted synthesis has been reported to significantly enhance reaction rates in Suzuki couplings.
- Alternative solvents and additives have also been investigated to optimize the reaction conditions further.
The preparation of 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine involves a series of well-established organic reactions including Suzuki coupling, bromination, and tosylation. Each method contributes uniquely to the overall synthesis, allowing for flexibility in achieving high yields and purity of the final product. Continued research into optimizing these methods will enhance their applicability in pharmaceutical development.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Development
The compound serves as an important intermediate in synthesizing potential therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and infections. The presence of the bromine atom and phenylsulfanyl group enhances its pharmacological properties, potentially leading to increased efficacy and selectivity in therapeutic applications.
Biological Activity Studies
Research has indicated that 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine exhibits significant biological activities, including anticancer and antimicrobial properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and demonstrate antibacterial effects against a range of pathogens. For instance, the compound's interaction with specific enzymes or receptors may lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Chemical Biology
Tool Compound for Biological Probing
In chemical biology, this compound is utilized as a tool for probing biological pathways. Its ability to modulate enzyme activity makes it valuable for studying signal transduction pathways and other cellular processes. By selectively inhibiting or activating specific targets, researchers can elucidate the roles of these molecules in various biological contexts.
Material Science
Development of Novel Materials
5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine also finds applications in material science. Its unique chemical structure allows it to be incorporated into polymer matrices or used as a building block for synthesizing new materials with tailored properties. These materials may exhibit enhanced electrical conductivity or improved mechanical strength, making them suitable for applications in electronics and nanotechnology.
Case Studies
A comprehensive review of literature reveals several notable studies involving 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine:
- Anticancer Activity : Research demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited potent anticancer activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Properties : A study highlighted the antimicrobial efficacy of related compounds against resistant bacterial strains, showcasing their potential as new antibiotics.
- Material Development : Investigations into the incorporation of this compound into polymer systems revealed enhanced thermal stability and mechanical properties, indicating its utility in advanced material applications.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at Position 3
a. Electron-Donating vs. Electron-Withdrawing Groups
- Phenylsulfanyl (Target Compound) : The phenylsulfanyl group is moderately electron-donating, enhancing stability compared to nitro or ethynyl groups. Its steric bulk may influence binding in biological targets, such as kinase inhibitors .
- Phenylethynyl (Compound 20a, ): Substitution with a phenylethynyl group introduces strong electron-withdrawing character. This compound was synthesized via Sonogashira coupling (51% yield), with NMR data showing distinct aromatic proton shifts (δ 8.01 ppm for HetH) .
- Nitro Group (Compounds 6c–6g, ) : Nitro-substituted analogs (e.g., 5-(4-trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine) exhibit higher yields (74–94%) due to favorable reactivity in Suzuki couplings. The nitro group serves as an intermediate for further functionalization, such as reduction to amines .
b. Aryl vs. Heteroaryl Substituents
Substituent Variations at Position 5
a. Bromine vs. Aryl Groups
- Bromine (Target Compound) : The bromine atom facilitates Suzuki couplings, as seen in , where it was replaced with a 3,4-dimethoxyphenyl group using Pd(dppf)Cl₂ catalysis (80°C, 2 h) .
- Aryl Groups (Compounds 21e, 21f, ) : Substitution with 3,4-dimethoxyphenyl or 4-fluorophenyl groups at position 5 yielded compounds with antiproliferative activity. Yields ranged from 36–37%, with purity ≥98% .
c.
a. Suzuki-Miyaura Coupling (GP I, )
- Conditions : Pd(dppf)Cl₂ catalyst, Cs₂CO₃ base, 1,4-dioxane/H₂O solvent, 80–100°C.
- Example : 5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine was synthesized in 60% yield, highlighting the scaffold’s adaptability to diverse boronic acids .
b. Sonogashira Coupling ()
Biological Activity
5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. The compound's unique structural features—incorporating a bromine atom and a phenylsulfanyl group—suggest diverse mechanisms of action that can influence various biological pathways.
- Molecular Formula : C13H9BrN2S
- Molecular Weight : 305.19 g/mol
- CAS Number : 918511-67-8
The biological activity of 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:
- Inhibition of tumor cell proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines, particularly melanoma.
- Induction of apoptosis : Mechanistic studies indicate that the compound may induce programmed cell death through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against melanoma cell lines. For instance, in vitro assays revealed that 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine exhibited significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| LOX IMVI | 0.116 |
| MDA-MB-435 | 0.709 |
| SK-MEL-5 | 0.247 |
These findings suggest that the compound's structural features play a critical role in its anticancer properties, potentially through mechanisms involving microtubule stabilization similar to paclitaxel .
Inhibition of Viral Replication
In addition to its anticancer properties, preliminary investigations into the antiviral activity of similar pyrrolo[2,3-b]pyridine derivatives indicate potential efficacy against viral infections. The presence of electron-donating groups enhances binding affinity to viral targets, suggesting that modifications in the phenyl ring can significantly influence activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance biological activity:
- Bromination at the 5-position : This substitution appears crucial for maintaining significant biological activity.
- Phenylsulfanyl group : Enhances lipophilicity and potential interactions with biological membranes.
Case Studies
- Melanoma Treatment : A study focused on a series of pyrrolo[2,3-b]pyridine derivatives indicated that compounds with similar structures exhibited IC50 values ranging from 0.0361 µM to 1.02 µM against various melanoma cell lines, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Antiviral Studies : Research into related compounds demonstrated promising results against HIV and other viruses, with IC50 values indicating effective inhibition at low concentrations .
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine?
The compound is typically synthesized via cross-coupling reactions using a halogenated pyrrolopyridine precursor. For example, a Sonogashira coupling or Ullmann-type reaction can introduce the phenylsulfanyl group at the 3-position. Key steps include:
- Starting with 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine as the core scaffold.
- Reacting with phenylacetylene derivatives under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like DMF or THF at 80–100°C for 12–24 hours.
- Purification via silica gel column chromatography with heptane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate the product in 50–75% yields .
Critical factors affecting yield include stoichiometric ratios of reactants, catalyst loading, and reaction temperature.
Q. How is the purity and structural integrity of the compound validated post-synthesis?
Analytical methods include:
- ¹H NMR : Peaks for aromatic protons (δ 7.3–8.4 ppm), NH protons (δ ~12.4 ppm), and coupling constants (e.g., J = 2.1–2.2 Hz for pyrrolopyridine ring protons) confirm regioselectivity .
- HPLC-MS : Retention time and molecular ion peaks ([M+H]⁺) validate molecular weight and purity (>95%).
- Melting Point Analysis : Consistent values (e.g., 178–180°C) align with literature data for analogous brominated pyrrolopyridines .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Highly soluble in DMSO and oxygenated solvents (e.g., DMF, THF). Limited solubility in water or nonpolar solvents like hexane .
- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent degradation via bromine displacement or oxidation of the sulfanyl group.
Advanced Research Questions
Q. How does the phenylsulfanyl substituent influence biological activity in kinase inhibition studies?
The phenylsulfanyl group enhances hydrophobic interactions with kinase ATP-binding pockets. For example:
- In FGFR1 inhibition, derivatives with bulky 3-substituents (e.g., phenylsulfanyl) showed improved IC₅₀ values (7–25 nM) compared to unsubstituted analogs.
- The sulfur atom may form weak hydrogen bonds with hinge-region residues (e.g., Asp641 in FGFR1), as suggested by molecular docking .
- Comparative SAR studies indicate that electron-withdrawing groups (e.g., Br at position 5) stabilize the pyrrolopyridine core, enhancing binding affinity .
Q. How can contradictory data in cytotoxicity assays be resolved?
Discrepancies in cytotoxicity (e.g., varying IC₅₀ across cell lines) may arise from:
- Cellular Context : Differential expression of target kinases (e.g., FGFR1 vs. FGFR4) in 4T1 breast cancer vs. HeLa cells .
- Metabolic Stability : The phenylsulfanyl group’s susceptibility to glutathione-mediated cleavage can reduce intracellular half-life. Validate via LC-MS/MS metabolite profiling.
- Assay Conditions : Optimize incubation time (e.g., 48 vs. 72 hours) and serum concentration to account for protein binding .
Q. What strategies are effective for modifying the 5-bromo position to improve drug-likeness?
- Cross-Coupling Reactions : Replace Br with boronate esters via Miyaura borylation for Suzuki-Miyaura diversification (e.g., introducing aryl or heteroaryl groups) .
- Ring Functionalization : Convert Br to amino or hydroxyl groups via Buchwald-Hartwig amination or hydrolysis, improving solubility for in vivo studies .
- Isosteric Replacement : Substitute Br with CF₃ (as in 5-(trifluoromethyl) analogs) to enhance metabolic stability while retaining kinase affinity .
Q. What crystallographic data inform the compound’s binding mode in protein targets?
Single-crystal X-ray diffraction of analogous pyrrolopyridines reveals:
- Planar conformation of the pyrrolopyridine core, enabling π-π stacking with Phe489 in FGFR1.
- The 3-phenylsulfanyl group occupies a hydrophobic cleft near the gatekeeper residue (e.g., Leu630), with dihedral angles of 15–25° relative to the core .
- Halogen bonding between Br and backbone carbonyls (e.g., Gly485) may contribute to binding energy .
Methodological Considerations
Q. How to troubleshoot low yields in large-scale synthesis?
- Catalyst Optimization : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for improved stability at elevated temperatures.
- Stepwise Purification : Employ flash chromatography followed by recrystallization (e.g., ethyl acetate/hexane) to remove Pd residues and byproducts .
- Scale-Up Adjustments : Increase reaction volume proportionally but maintain reagent concentrations ≤0.1 M to avoid exothermic side reactions.
Q. What in vitro assays are recommended for evaluating kinase inhibition specificity?
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of FGFR1 in lysates treated with the compound .
- Western Blotting : Monitor phosphorylation of downstream markers (e.g., ERK1/2) to validate functional inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
